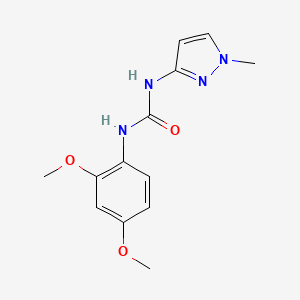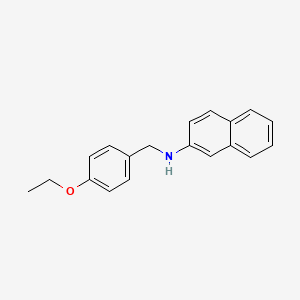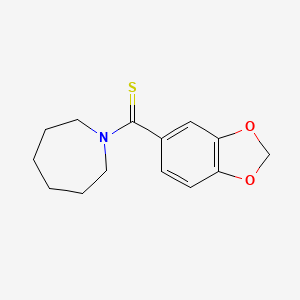
N-(2,4-dimethoxyphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethoxyphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)urea, commonly known as DMPU, is a widely used reagent in organic chemistry. It is a colorless, odorless, and highly polar compound that is soluble in most organic solvents. DMPU has been extensively studied for its ability to enhance the reactivity and selectivity of a wide range of chemical reactions. In
Mécanisme D'action
The mechanism of action of DMPU is not fully understood, but it is believed to act as a hydrogen bond acceptor and a Lewis base. It can form hydrogen bonds with nucleophiles, which enhances their reactivity. DMPU can also coordinate with metal ions, which can activate them for catalysis.
Biochemical and Physiological Effects
DMPU has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and non-carcinogenic. It is also not mutagenic or teratogenic. DMPU is metabolized in the liver and excreted in the urine.
Avantages Et Limitations Des Expériences En Laboratoire
DMPU has several advantages as a reagent in organic synthesis. It is a highly polar solvent that can dissolve a wide range of organic compounds. It is also a powerful activator for many chemical reactions, which can enhance their reactivity and selectivity. However, DMPU can also be difficult to handle due to its high reactivity and sensitivity to moisture. It can also be expensive and difficult to obtain in large quantities.
Orientations Futures
There are several future directions for the study of DMPU. One area of research could be the development of new synthetic methods that use DMPU as a reagent. Another area of research could be the study of the mechanism of action of DMPU and its interactions with nucleophiles and metal ions. Further studies could also be conducted to investigate the potential biochemical and physiological effects of DMPU.
Conclusion
In conclusion, DMPU is a highly polar compound that is widely used in organic synthesis as a solvent and activator. It has been extensively studied for its ability to enhance the reactivity and selectivity of chemical reactions. DMPU is non-toxic, non-carcinogenic, and not mutagenic or teratogenic. However, it can be difficult to handle and expensive to obtain. There are several future directions for the study of DMPU, including the development of new synthetic methods and the investigation of its mechanism of action and potential biochemical and physiological effects.
Méthodes De Synthèse
DMPU can be synthesized by reacting 2,4-dimethoxyphenyl isocyanate with 1-methyl-1H-pyrazole-3-carboxylic acid in the presence of a base. The reaction yields DMPU as a white crystalline solid, which can be purified by recrystallization.
Applications De Recherche Scientifique
DMPU has been widely used in organic synthesis as a polar aprotic solvent and a powerful activator for a wide range of chemical reactions. It has been used in the synthesis of natural products, pharmaceuticals, and other complex organic molecules. DMPU has been found to enhance the reactivity and selectivity of reactions such as nucleophilic substitutions, Friedel-Crafts reactions, and Diels-Alder reactions.
Propriétés
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(1-methylpyrazol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3/c1-17-7-6-12(16-17)15-13(18)14-10-5-4-9(19-2)8-11(10)20-3/h4-8H,1-3H3,(H2,14,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOWVBQWJFJNYCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-dimethoxyphenyl)-3-(1-methyl-1H-pyrazol-3-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl [5-(2-thienyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5881689.png)

![methyl 4-({[4-(diphenylmethyl)-1-piperazinyl]imino}methyl)benzoate](/img/structure/B5881698.png)

![N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5881717.png)

![8-methyl-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B5881743.png)

![4-[(4-ethyl-1-piperazinyl)carbonothioyl]-2-methoxyphenol](/img/structure/B5881757.png)



![3-[5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5881793.png)